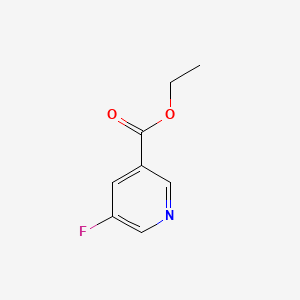

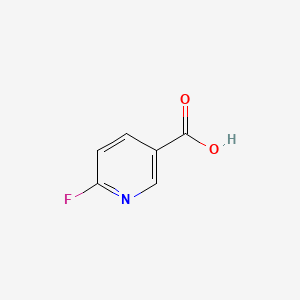

5-氟烟酸乙酯

描述

Ethyl 5-fluoronicotinate is a chemical compound that is part of a broader class of fluorinated nicotinic acid derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and agrochemicals. The compound itself is not directly discussed in the provided papers, but its related compounds and derivatives are extensively studied for their various properties and applications.

Synthesis Analysis

The synthesis of compounds related to ethyl 5-fluoronicotinate involves various chemical reactions. For instance, amino acid ester derivatives containing 5-fluorouracil were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxybenzotriazole as a coupling agent . Another synthesis route for a dichloro derivative involved treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride followed by a reaction with potassium ethyl malonate . A similar compound, ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, was synthesized starting from the same dichloro-5-fluoronicotinic acid and involved a reaction with sulphurous oxychloride . These methods highlight the versatility in synthesizing fluorinated nicotinate esters.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 5-fluoronicotinate has been determined using various analytical techniques. For example, the crystal structure of a 1:1 complex of 5-fluorouracil and 9-ethylhypoxanthine was solved using x-ray diffraction analysis, revealing a monoclinic lattice and a sheet structure stabilized by hydrogen bonds . Another study reported the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, which showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . These studies provide insights into the molecular conformations and interactions that could influence the properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of fluorinated nicotinate derivatives is influenced by the presence of fluorine, which can affect the electronic properties of the molecule. The synthesis processes described in the papers involve reactions such as carbodiimide-mediated coupling , chlorination , and reactions with carbanions . These reactions are crucial for constructing the fluorinated nicotinate scaffold and introducing various functional groups that can confer desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-fluoronicotinate and its derivatives are essential for their practical applications. One study described the separation and determination of 5-fluoronicotinic acid and ethyl 5-fluoronicotinate by high-performance liquid chromatography (HPLC), which is critical for the quality control and quantification of these compounds . The study provided details on the separation conditions, recovery rates, and linearity ranges, which are important parameters for analytical methods.

科学研究应用

分析化学应用

5-氟烟酸乙酯已被用于分析化学中的分离和测定过程。胡宝祥(2005 年)的一项研究展示了其在高效液相色谱 (HPLC) 中的应用。在此方法中,5-氟烟酸乙酯和 5-氟烟酸使用 C18 柱分离,在 271 nm 处进行紫外检测,显示了其在分析程序中的重要性 (胡宝祥,2005)。

抗菌剂合成

该化合物在合成抗菌剂中发挥作用。T. Miyamoto、H. Egawa 和 J. Matsumoto(1987 年)通过涉及 5-氟烟酸乙酯的过程开发了抗菌剂依诺沙星的替代合成方法 (Miyamoto、Egawa 和 Matsumoto,1987)。

合成药物中间体

周艳锋(2007 年)报道了合成药物生产中的中间体 2,6-二氯-5-氟烟酸乙酸乙酯。该合成涉及用亚硫酰氯处理 2,6-二氯-5-氟烟酸,然后进行反应生成乙酸乙酯衍生物 (周艳锋,2007)。

受控释放系统开发

5-氟烟酸乙酯已被研究用于开发药物的受控释放系统。例如,对 5-氟尿嘧啶 (5-FU)(一种化疗药物)的研究涉及 5-氟烟酸乙酯衍生物,以改善药物的递送和疗效。袁谷等人的一项研究(2010 年)重点关注了一种高效液相色谱法,用于测定血浆中的 5-FU,这对于治疗药物监测和药代动力学研究至关重要 (袁谷等人,2010)。

抗肿瘤活性

研究还探讨了衍生自 5-氟烟酸乙酯的化合物的抗肿瘤特性。J. Xiong 及其同事(2009 年)合成了含有 5-氟尿嘧啶的氨基酸酯衍生物,证明了它们对某些癌细胞系的抑制作用 (Xiong 等人,2009)。

安全和危害

Ethyl 5-fluoronicotinate is associated with several hazard statements including H301, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

ethyl 5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOUAPNRNSFZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177140 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoronicotinate | |

CAS RN |

22620-29-7 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)